molecular formula C10H13Cl2NO B1377437 9-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride CAS No. 1432678-03-9

9-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride

Cat. No. B1377437
M. Wt: 234.12 g/mol
InChI Key: NOVYMKIZWZFVQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride (9-Cl-THBXHCl) is an organic compound that belongs to the class of benzoxepines. It is a synthetic compound that has been used in the laboratory for various research applications, such as the study of biochemical and physiological processes. Due to its unique chemical structure, 9-Cl-THBXHCl has been found to have a variety of effects on the body, both at the biochemical and physiological levels.

Scientific Research Applications

Synthesis and Chemical Properties

  • Chemical Synthesis : The compound has been studied in the context of chemical synthesis and reaction mechanics. For example, Schenker and Druey (1963) explored the reaction of 2-(2'-chloroethoxy)-acetophenone with primary aliphatic amines, resulting in derivatives of 9-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride (Schenker & Druey, 1963).

  • Conformational Analysis : Lachapelle and St-Jacques (1987) conducted a conformational analysis of 2,3,4,5-tetrahedro-1-benzoxepin and its derivatives using nuclear magnetic resonance, providing insights into the structural behavior of these compounds (Lachapelle & St-Jacques, 1987).

Pharmacological Research

  • Dopaminergic Activity : Pfeiffer et al. (1982) synthesized and evaluated 6-Chloro-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines, related to the compound , for their dopaminergic activity, which could have implications in neurological and psychiatric disorders (Pfeiffer et al., 1982).

  • Muscarinic Receptor Antagonists : Bradshaw et al. (2008) explored the synthesis of tetrahydro-[1H]-2-benzazepin-4-ones, closely related to 9-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride, as potentially selective muscarinic (M3) receptor antagonists, relevant in the treatment of respiratory and gastrointestinal disorders (Bradshaw et al., 2008).

  • Renal Vasodilator Activity : Weinstock et al. (1986) synthesized and examined the renal vasodilator activity of certain dopamine agonist 1-aryl-2,3,4,5-tetrahydro-1H-3-benzazepines, which are structurally similar to the compound , indicating potential applications in renal therapeutics (Weinstock et al., 1986).

Material Science Applications

  • Synthesis of Carbazoles : Kashima et al. (1987) discussed a synthesis method involving primary amine hydrochlorides and 2,5-dimethoxytetrahydrofuran, which might be relevant for the synthesis of derivatives of 9-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride for material science applications (Kashima et al., 1987).

properties

IUPAC Name

9-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO.ClH/c11-8-4-1-3-7-9(12)5-2-6-13-10(7)8;/h1,3-4,9H,2,5-6,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOVYMKIZWZFVQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C(=CC=C2)Cl)OC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride

CAS RN

1432678-03-9
Record name 9-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride
Reactant of Route 2
9-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride
Reactant of Route 3
9-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride
Reactant of Route 4
Reactant of Route 4
9-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride
Reactant of Route 5
9-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride
Reactant of Route 6
9-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.